molecular formula C8H11N5O2 B100806 3-Aminobenzene-1,2-dicarbohydrazide CAS No. 16031-26-8

3-Aminobenzene-1,2-dicarbohydrazide

Cat. No. B100806
CAS RN: 16031-26-8
M. Wt: 209.21 g/mol
InChI Key: UMULKNIDVSBBLE-UHFFFAOYSA-N
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Description

3-Aminobenzene-1,2-dicarbohydrazide, commonly known as 3-AB, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a hydrazine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Mechanism Of Action

The mechanism of action of 3-AB as a PARP inhibitor is well-understood. PARP is an enzyme that plays a crucial role in DNA repair by catalyzing the formation of poly(ADP-ribose) chains on DNA damage sites. By inhibiting PARP, 3-AB prevents the formation of these chains, leading to the accumulation of DNA damage and ultimately cell death.

Biochemical And Physiological Effects

In addition to its role as a PARP inhibitor, 3-AB has been shown to have a range of other biochemical and physiological effects. It has been shown to inhibit the activity of other enzymes such as xanthine oxidase and nitric oxide synthase, which are involved in inflammation and oxidative stress. It has also been shown to have antioxidant properties, protecting cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-AB for lab experiments is its well-established synthesis method and its availability from commercial sources. It is also a potent and selective inhibitor of PARP, making it a valuable tool for investigating the role of PARP in various biological processes. However, 3-AB has some limitations as well. It has been shown to have some toxicity at high doses, which can limit its use in certain experiments. It also has a relatively short half-life in vivo, which can make it difficult to study its long-term effects.

Future Directions

There are many potential future directions for research on 3-AB. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to investigate its efficacy and safety in clinical trials. Another area of interest is its role in inflammation and oxidative stress, and its potential use as an antioxidant. Additionally, there is a need for further research on the mechanism of action of 3-AB and its effects on various biological processes. Overall, 3-AB is a valuable tool for scientific research with many potential applications and avenues for future investigation.

Synthesis Methods

The synthesis of 3-AB involves the reaction of 3-nitrobenzoic acid with hydrazine hydrate in the presence of a catalyst such as acetic acid. The resulting compound is then reduced using sodium borohydride to produce 3-AB. This synthesis method has been well-established in the literature and has been used to produce 3-AB for a variety of research applications.

Scientific Research Applications

3-AB has been used extensively in scientific research to investigate a range of biological processes. One of the main applications of 3-AB is as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair. By inhibiting PARP, 3-AB has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy, making it a potential therapeutic agent for cancer treatment.

properties

CAS RN

16031-26-8

Product Name

3-Aminobenzene-1,2-dicarbohydrazide

Molecular Formula

C8H11N5O2

Molecular Weight

209.21 g/mol

IUPAC Name

3-aminobenzene-1,2-dicarbohydrazide

InChI

InChI=1S/C8H11N5O2/c9-5-3-1-2-4(7(14)12-10)6(5)8(15)13-11/h1-3H,9-11H2,(H,12,14)(H,13,15)

InChI Key

UMULKNIDVSBBLE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)N)C(=O)NN)C(=O)NN

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)NN)C(=O)NN

Other CAS RN

16031-26-8

synonyms

3-aminobenzene-1,2-dicarbohydrazide

Origin of Product

United States

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